

Statistical Validation of p53 Activator Screening Results: A Comparative Guide

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Compound of Interest

Compound Name: p53 Activator 14

Cat. No.: B15581702

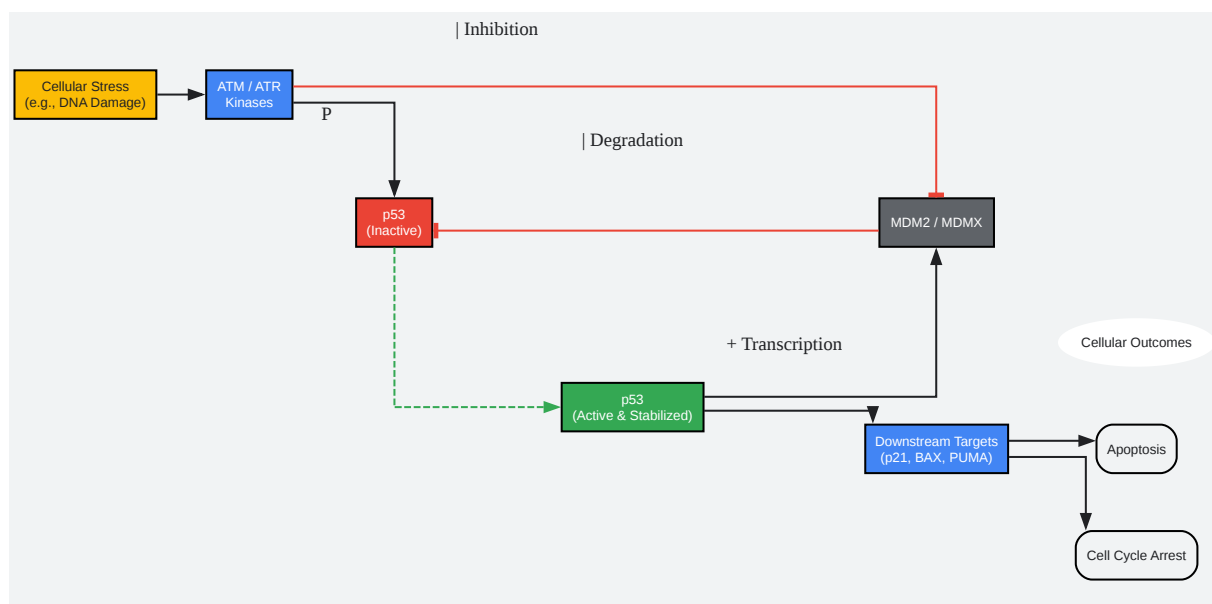
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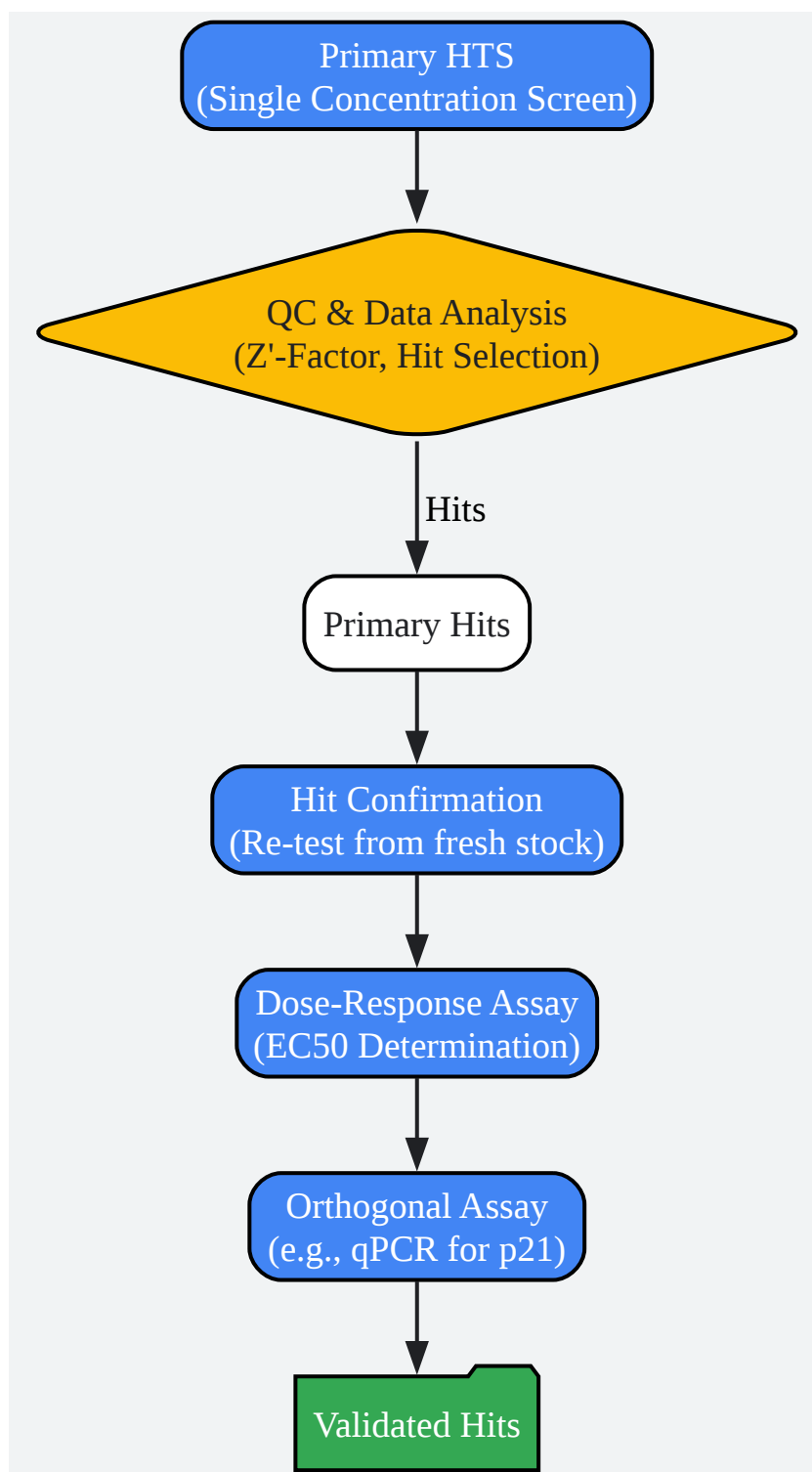
The tumor suppressor protein p53, often called the "guardian of the genome," plays a critical role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis. [1][2][3][4] Its function is compromised in over half of all human cancers, making the reactivation of p53 a promising therapeutic strategy. High-throughput screening (HTS) is a key method for discovering small-molecule p53 activators. However, the reliability of HTS results hinges on rigorous statistical validation to distinguish true "hits" from false positives.

This guide provides a framework for the statistical validation of p53 activator screening results, comparing key performance metrics and outlining the necessary experimental protocols for researchers in drug discovery.

The p53 Signaling Pathway

Under normal, unstressed conditions, p53 levels are kept low through continuous degradation mediated by its primary negative regulators, MDM2 and MDMX. [5][6] In response to cellular stress, such as DNA damage or oncogene activation, a signaling cascade is initiated. Upstream kinases like ATM and ATR phosphorylate p53, which stabilizes the protein by preventing its interaction with MDM2. [5][6][7] The active, stabilized p53 then functions as a transcription factor, binding to DNA and inducing the expression of target genes that lead to cellular responses like cell cycle arrest (via p21/CDKN1A) or apoptosis (via BAX, PUMA). [1][8]





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